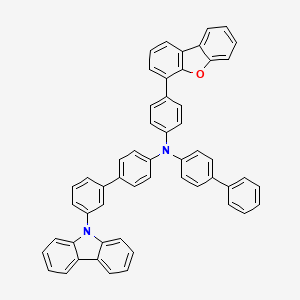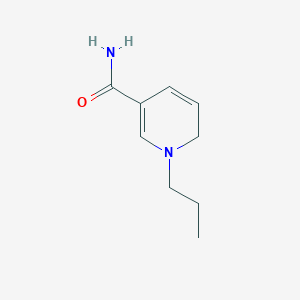
1-Propyl-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,6-dihydropyridine-3-carboxamide is a chemical compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom and a carboxamide group at the third position of the dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,6-dihydropyridine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions often require refluxing and vacuum filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-1,6-dihydropyridine-3-carboxamide has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in developing drugs targeting cardiovascular and neurological disorders.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propyl-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. For instance, in medicinal chemistry, it may act as a calcium channel blocker, affecting ion transport and cellular signaling.
Comparación Con Compuestos Similares
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound shares a similar dihydropyridine core but differs in the presence of a phenyl group and a carbonitrile group.
1,6-dihydropyridine-3-carboxamide: Lacks the propyl group, making it less hydrophobic compared to 1-Propyl-1,6-dihydropyridine-3-carboxamide.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Número CAS |
89080-17-1 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-propyl-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-5-11-6-3-4-8(7-11)9(10)12/h3-4,7H,2,5-6H2,1H3,(H2,10,12) |
Clave InChI |
HKDPMMIEYPNEOE-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


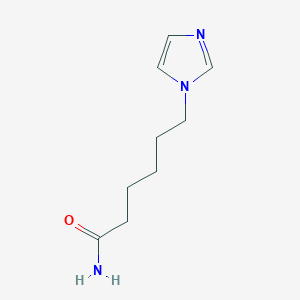
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
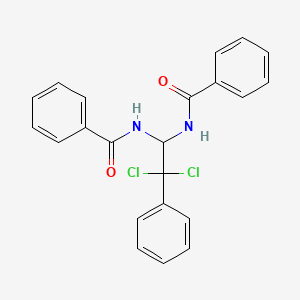
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

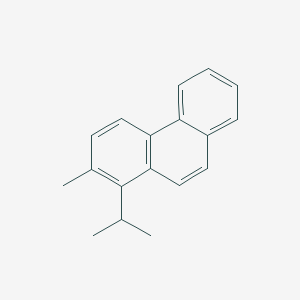
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)

![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
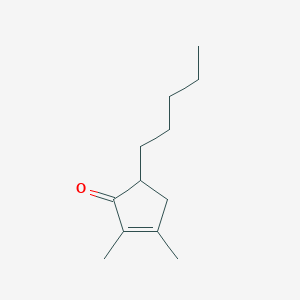
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
